Hexachlororhodate(3-)

Description

Contextualization within Rhodium Coordination Chemistry

Rhodium, a member of the platinum group metals, is known for its diverse coordination chemistry and catalytic prowess. wikipedia.org The hexachlororhodate(3-) anion is a fundamental species within this domain, representing a classic example of a d⁶ metal center in an octahedral ligand field. It is a common entry point for the synthesis of other rhodium(III) complexes through ligand substitution reactions. For instance, the chloride ligands can be sequentially replaced by other ligands, such as ammonia (B1221849), to form a series of rhodium(III) chloroamines. nih.govmdpi.com The transformation of [RhCl₆]³⁻ to other complexes, like [Rh(H₂O)₆]³⁺, is a slow process, highlighting the kinetic inertness of the rhodium(III) center. sun.ac.za

The study of hexachlororhodate(3-) and its derivatives provides valuable insights into the electronic structure, bonding, and reactivity of rhodium compounds. Its salts, such as sodium hexachlororhodate(III) (Na₃[RhCl₆]) and ammonium (B1175870) hexachlororhodate(III) ((NH₄)₃[RhCl₆]), are commercially available and widely used in research. wikipedia.org

Historical Perspectives on Hexachlororhodate(3-) Investigations

The investigation of rhodium and its compounds dates back to the early 19th century. While specific historical milestones for the initial synthesis and characterization of hexachlororhodate(3-) are not extensively detailed in readily available literature, the study of rhodium(III) chloro complexes has been ongoing for over a century. nih.gov Early research focused on the fundamental synthesis and properties of these compounds. For example, the synthesis of ammonium hexachlororhodate(III) can be achieved by the evaporation of a solution containing rhodium trichloride (B1173362) and an excess of ammonium chloride. wikipedia.org Over time, investigations have evolved to include detailed structural analysis using techniques like X-ray diffraction, which has confirmed the octahedral geometry of the [RhCl₆]³⁻ anion.

Significance in Contemporary Chemical Science

Hexachlororhodate(3-) continues to be a compound of significant interest in modern chemical research. Its primary importance lies in its role as a precursor for the synthesis of various rhodium-based catalysts. samaterials.comtandfonline.comtandfonline.com These catalysts are employed in a range of organic transformations, including hydrogenation and hydroformylation reactions. samaterials.com

Furthermore, hexachlororhodate(3-) is utilized in materials science as a precursor for the synthesis of rhodium nanoparticles and thin films, which have applications in electronics and catalysis. The formation of ion-pair complexes involving [RhCl₆]³⁻ has been explored for the selective recovery of rhodium from mixtures of platinum group metals. researchgate.net The study of its inorganic-organic hybrid salts, formed with various organic cations, is an active area of research, focusing on their structural chemistry and potential applications. researchgate.netresearchgate.net

Interactive Data Table: Properties of Common Hexachlororhodate(3-) Salts

| Compound Name | CAS Number | Molecular Formula | Appearance |

| Sodium Hexachlororhodate(III) | 14972-70-4 | Na₃[RhCl₆] | Red crystalline solid |

| Potassium Hexachlororhodate(III) | 13845-07-3 | K₃[RhCl₆] | |

| Ammonium Hexachlororhodate(III) | 15336-18-2 | (NH₄)₃[RhCl₆] | Red crystals |

Interactive Data Table: Structural and Spectroscopic Data for Hexachlororhodate(3-)

| Parameter | Value | Technique |

| Rh-Cl Bond Length | ~2.34 Å | X-ray Diffraction (XRD) |

| Cl-Rh-Cl Bond Angle | ~90° | X-ray Diffraction (XRD) |

| UV-Vis λmax | ~400–500 nm | UV-Vis Spectroscopy |

| IR (Cl-Rh-Cl vibration) | ~300–350 cm⁻¹ | Infrared (IR) Spectroscopy |

Properties

Molecular Formula |

Cl6Rh-3 |

|---|---|

Molecular Weight |

315.6 g/mol |

IUPAC Name |

hexachlororhodium(3-) |

InChI |

InChI=1S/6ClH.Rh/h6*1H;/q;;;;;;+3/p-6 |

InChI Key |

IMPKJEVBJJJVBX-UHFFFAOYSA-H |

SMILES |

Cl[Rh-3](Cl)(Cl)(Cl)(Cl)Cl |

Canonical SMILES |

Cl[Rh-3](Cl)(Cl)(Cl)(Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Hexachlororhodate 3

Routes from Elemental Rhodium and Rhodium Oxides

The direct conversion of elemental rhodium or rhodium oxides into hexachlororhodate(3-) involves aggressive reaction conditions to overcome the high chemical inertness of the metal. These methods typically produce anhydrous rhodium(III) chloride (RhCl₃) as a key intermediate, which is subsequently converted to the [RhCl₆]³⁻ anion.

The synthesis starting from elemental rhodium is fundamentally an oxidative process rather than a chlorination-reduction pathway. Metallic rhodium (oxidation state 0) is oxidized to rhodium(III) through direct reaction with chlorine gas at elevated temperatures. This process is the most common industrial method for producing the essential precursor, anhydrous rhodium(III) chloride.

The direct chlorination of rhodium sponge or powder is typically conducted by passing dry chlorine gas over the metal in a reaction tube heated to temperatures between 200 and 300 °C. wikipedia.org Some procedures utilize higher temperatures, ranging from 450 to 600 °C. The reaction is an equilibrium process, and above 800 °C, the anhydrous chloride tends to decompose back into elemental rhodium and chlorine gas. wikipedia.org

An alternative approach involves the co-chlorination of rhodium powder intimately mixed with an alkali metal chloride, such as sodium chloride (NaCl). Heating this mixture in a stream of chlorine at 550 °C yields the water-soluble salt sodium hexachlororhodate(III) (Na₃[RhCl₆]). This intermediate is crucial as it can be readily dissolved in water and further processed. The soluble Na₃[RhCl₆] can be converted to chlororhodic acid (H₃[RhCl₆]) via ion exchange chromatography, which upon recrystallization yields hydrated rhodium(III) chloride. wikipedia.org

Rhodium(III) oxide (Rh₂O₃) can also serve as a precursor. The hydrated form, Rh₂O₃·5H₂O, reacts with hydrochloric acid to yield hydrated rhodium(III) chloride, which is a direct precursor to the hexachlororhodate(3-) ion in solution. chemicalbook.com

The efficiency of anhydrous RhCl₃ formation from elemental rhodium is highly dependent on several critical parameters. Optimization is key to achieving a high conversion rate and preventing the formation of undesirable byproducts.

Temperature: The reaction rate is minimal below 400 °C. The optimal temperature range is generally cited as 450-600 °C. Temperatures above 800 °C should be avoided to prevent the decomposition of the product back to rhodium metal. wikipedia.org

Atmosphere: The exclusion of oxygen is critical. If air is present at high temperatures, the rhodium metal will preferentially form rhodium(III) oxide (Rh₂O₃). This oxide is more thermodynamically stable than RhCl₃ and is passivating, rendering the remaining metal inert to further chlorination. Therefore, the reaction apparatus must be thoroughly purged with an inert gas or chlorine gas before heating.

Rhodium Form: The reaction rate is dependent on the surface area of the metal. Using rhodium sponge or fine powder increases the surface area available for reaction with chlorine gas, leading to a more efficient conversion.

Chlorine Flow: A continuous and steady flow of dry chlorine gas is necessary to drive the reaction to completion and carry away any volatile impurities.

An alternative electrochemical method provides a pathway that avoids high temperatures and direct handling of chlorine gas. In this process, rhodium powder is dissolved in concentrated hydrochloric acid in a U-shaped electrolytic cell by applying an alternating current. The parameters for this method can be optimized for rhodium conversion efficiency.

| Initial Rhodium Mass (g) | Transformation Efficiency (%) |

|---|---|

| 5 | 95 |

| 10 | 93 |

| 20 | 89 |

Synthesis via Rhodium(III) Chloride Hydrates

Hydrated rhodium(III) chloride (RhCl₃·xH₂O) is the most common and convenient laboratory precursor for generating the hexachlororhodate(3-) anion. This dark red, water-soluble solid readily dissolves in hydrochloric acid to form solutions containing [RhCl₆]³⁻.

The dissolution of RhCl₃·xH₂O in concentrated hydrochloric acid is a straightforward process that shifts the aqueous rhodium-chloro species equilibrium towards the fully chlorinated [RhCl₆]³⁻ anion. In aqueous solution, rhodium(III) chloride exists as an equilibrium mixture of various aquachloro complexes, such as [RhCl₂(H₂O)₄]⁺ and [RhCl(H₂O)₅]²⁺. The high concentration of chloride ions provided by concentrated HCl, according to Le Châtelier's principle, forces the equilibrium to favor the formation of the hexachloro complex:

[RhClₓ(H₂O)₆₋ₓ]⁽³⁻ˣ⁾⁺ + (6-x)Cl⁻ ⇌ [RhCl₆]³⁻ + (6-x)H₂O

This resulting solution of chlororhodic acid (H₃[RhCl₆]) can then be purified by recrystallization. This is typically achieved by slow evaporation of the HCl solution or by cooling a saturated solution. This process is effective for removing certain impurities, particularly nitrogen-containing contaminants.

The quality of the final product, whether it be a salt of hexachlororhodate(3-) or the solid hydrated chloride, depends significantly on the crystallization process. Controlled crystallization techniques are employed to enhance purity and obtain crystals of a desired size and morphology. The fundamental principle is to allow for slow crystal growth, which permits the selective incorporation of the desired species into the crystal lattice while excluding impurities.

Key parameters for controlled crystallization include:

Cooling Rate: A slow, gradual decrease in temperature prevents rapid precipitation and the formation of small, impure crystals. It allows for the ordered growth of larger, purer crystals.

Solvent Composition: The concentration of hydrochloric acid is crucial. Crystallization is typically performed from a saturated solution in concentrated HCl to maintain the [RhCl₆]³⁻ species' stability.

Seeding: Introducing a small, high-quality seed crystal into a supersaturated solution can initiate crystallization in a controlled manner, leading to a more uniform crystal size distribution.

The temperature and duration of the final crystallization step can also be manipulated to control the degree of hydration in the resulting solid product, which in turn affects the rhodium content.

| Crystallization Temperature (°C) | Crystallization Time (h) | Approximate Waters of Hydration (x in RhCl₃·xH₂O) | Rhodium Content (%) |

|---|---|---|---|

| 115 | 5 | 2.7 | 39.9 |

| 100-450 | 1-10 | 0-5 | Variable |

Note: Higher temperatures and longer crystallization times generally lead to lower hydration levels and higher rhodium content, eventually yielding anhydrous RhCl₃. google.com

Intermediate-Based Synthesis Strategies

The synthesis of hexachlororhodate(3-) can also proceed through strategies that utilize other rhodium complexes as intermediates. These methods are particularly useful in purification schemes or when starting from complex rhodium-containing materials.

A prominent example is the synthesis pathway involving the hexanitrorhodate(III) complex, [Rh(NO₂)₆]³⁻. This anion can be formed by reacting RhCl₃·xH₂O with an excess of sodium nitrite (NaNO₂). The resulting sodium hexanitrorhodate(III) can be isolated and purified. Subsequently, this nitro complex can be converted back to a chloro complex by reaction with hydrochloric acid. For instance, heating fac-[Rh(NH₃)₃(NO₂)₃] (which can be derived from [Rh(NO₂)₆]³⁻) with HCl yields fac-[Rh(NH₃)₃Cl₃]. mdpi.com This demonstrates a strategy where ligand exchange from a non-chloride intermediate is used to form a rhodium-chloro species.

Another important strategy involves the use of soluble alkali metal salts of hexachlororhodate(3-). As mentioned previously, the reaction of elemental rhodium with chlorine in the presence of NaCl produces Na₃[RhCl₆]. chemeurope.com This water-soluble salt is a versatile intermediate. It can be easily separated from insoluble residues and then used in aqueous solutions to prepare other hexachlororhodate salts by cation exchange, or it can be acidified to produce H₃[RhCl₆] for the preparation of hydrated rhodium trichloride (B1173362). wikipedia.org This route, which proceeds via the stable and soluble sodium salt, is a key strategy in the industrial purification of rhodium.

Transmetalation reactions, while more commonly used to synthesize organometallic compounds, represent another potential intermediate-based strategy. These reactions involve the transfer of a ligand from one metal to another. For example, rhodium(I) complexes can undergo transmetalation with boron-containing reagents to form new rhodium-boron species, which can then be further functionalized. rsc.org While not a direct route to [RhCl₆]³⁻, these principles of ligand transfer from intermediate complexes are fundamental in the broader scope of rhodium coordination chemistry.

Utilizing Alkali Metal Chlororhodate Intermediates (e.g., Sodium/Potassium Chlororhodate)

Alkali metal salts of hexachlororhodate(3-), such as sodium hexachlororhodate(III) (Na3[RhCl6]) and potassium hexachlororhodate(III) (K3[RhCl6]), are important intermediates in rhodium chemistry. Their synthesis typically begins with rhodium(III) chloride (RhCl3) or a solution of chlororhodic acid (H3[RhCl6]).

The general synthetic approach involves the reaction of a rhodium(III) chloride solution with an excess of the corresponding alkali metal chloride. For instance, the preparation of sodium hexachlororhodate(III) involves dissolving rhodium(III) chloride in a solution of sodium chloride. The reaction can be represented as:

RhCl3 + 3NaCl → Na3[RhCl6]

Similarly, potassium hexachlororhodate(III) can be synthesized by reacting rhodium(III) chloride with potassium chloride. These alkali metal chlororhodate salts are often isolated as hydrates and can be used in subsequent reactions without dehydration. The stability of these alkali metal hydrides generally decreases down the group, a factor that can influence reaction conditions. youtube.com

These alkali metal complexes serve as valuable starting materials for the synthesis of other hexachlororhodate(3-) salts through cation exchange reactions. The relatively higher solubility of sodium hexachlororhodate in certain solvents allows for its use in solution-based syntheses where the subsequent precipitation of a less soluble salt, such as an ammonium (B1175870) or organic base salt, is desired.

| Precursor | Reagent | Product |

| Rhodium(III) chloride (RhCl3) | Sodium chloride (NaCl) | Sodium hexachlororhodate(III) (Na3[RhCl6]) |

| Rhodium(III) chloride (RhCl3) | Potassium chloride (KCl) | Potassium hexachlororhodate(III) (K3[RhCl6]) |

Role of Ammonium and Organic Base Chloride Salts in Anion Precipitation

Ammonium and organic base chloride salts are instrumental in the isolation of the hexachlororhodate(3-) anion from solution, primarily due to the formation of sparingly soluble salts. This precipitation method is a cornerstone of rhodium refining and purification. google.com

The addition of ammonium chloride to a solution containing the [RhCl6]3- anion leads to the precipitation of ammonium hexachlororhodate(III), (NH4)3[RhCl6]. This process is highly effective in separating rhodium from other platinum group metals. google.com The reaction is as follows:

[RhCl6]3- (aq) + 3NH4Cl (aq) → (NH4)3[RhCl6] (s) + 3Cl- (aq)

The low solubility of ammonium hexachlororhodate(III) in the presence of excess ammonium chloride drives the reaction towards the formation of the precipitate.

Similarly, a wide range of organic base chlorides can be employed to precipitate the hexachlororhodate(3-) anion. These include salts of alkylamines, such as tetraalkylammonium halides, and aromatic amines like pyridinium salts. The choice of the organic cation can influence the physical properties of the resulting salt, such as its crystallinity and solubility in different solvents. For example, 4-butylaniline and 4-hexylaniline have been used as precipitants for rhodium, forming stable ion-pair complexes. researchgate.net The use of larger, bulkier organic cations can be advantageous in achieving quantitative precipitation and in the synthesis of materials with specific structural characteristics.

| Precipitating Agent | Resulting Salt |

| Ammonium chloride | Ammonium hexachlororhodate(III) |

| Tetraalkylammonium chloride | Tris(tetraalkylammonium) hexachlororhodate(III) |

| Pyridinium chloride | Tris(pyridinium) hexachlororhodate(III) |

Purity Assessment and Yield Optimization in Hexachlororhodate(3-) Production

The utility of hexachlororhodate(3-) salts in catalysis and fine chemical synthesis necessitates stringent control over their purity and the optimization of production yields.

Methodologies for Purity Validation

A suite of analytical techniques is employed to validate the purity of hexachlororhodate(3-) compounds, ensuring the absence of metallic and organic impurities.

Elemental Analysis: This fundamental technique provides the percentage composition of elements such as rhodium, chlorine, and in the case of organic salts, carbon, hydrogen, and nitrogen. This data is crucial for confirming the correct stoichiometry of the synthesized complex. nih.gov

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): These are highly sensitive techniques for determining the concentration of rhodium and detecting trace metallic impurities. researchgate.netrecipharm.com ICP-MS, in particular, can quantify impurities at very low levels, which is critical for high-purity applications. mdpi.com Hyphenated techniques like HPLC-ICP-MS can be used for the speciation of metal constituents. researchgate.net

X-ray Fluorescence (XRF): XRF is a non-destructive technique used for the elemental analysis of materials. It provides rapid and accurate determination of rhodium purity and can detect the presence of other elements. goldsrefining.com

Spectroscopic Methods:

Infrared (IR) and Raman Spectroscopy: These techniques are used to confirm the presence of the [RhCl6]3- anion by identifying its characteristic vibrational modes.

UV-Visible Spectroscopy: The electronic spectrum of the hexachlororhodate(3-) ion exhibits characteristic absorption bands that can be used for identification and quantification.

Thermal Analysis: Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can provide information about the thermal stability of the salt and the presence of hydrated water molecules. mdpi.comnih.gov

Industrial-Scale Preparation and Scalability Factors

The transition from laboratory-scale synthesis to industrial-scale production of hexachlororhodate(3-) presents several challenges and requires careful optimization of various factors. The industrial production is often integrated into the broader process of rhodium refining from primary ores or recycled materials. researchgate.nettcaspa.com

Process Optimization: Key parameters that need to be optimized for large-scale production include:

Reaction Kinetics: Understanding the rate of reaction is crucial for designing efficient industrial processes.

Thermodynamics: Optimizing temperature and pressure can significantly impact reaction equilibrium and yield.

Stoichiometry of Reactants: Precise control over the molar ratios of rhodium precursors and chloride sources is necessary to maximize product formation and minimize waste.

pH Control: The acidity of the reaction medium can influence the stability of the hexachlororhodate(3-) complex and the precipitation process. researchgate.net

Scalability Challenges:

Mixing and Mass Transfer: Ensuring homogeneous mixing in large reactors is critical for consistent product quality.

Heat Management: Exothermic or endothermic reactions require efficient heat exchange systems to maintain optimal reaction temperatures.

Crystallization Control: Controlling the crystallization process is vital to obtain a product with the desired particle size distribution and purity. This can be influenced by factors such as cooling rate, agitation, and the presence of seed crystals. d-nb.infonih.govjchemrev.com

Material Handling: The handling of large quantities of corrosive and potentially hazardous materials requires specialized equipment and safety protocols.

Economic Viability: The high cost of rhodium necessitates highly efficient processes with minimal losses to ensure economic feasibility.

The industrial production of rhodium salts like hexachlororhodate(3-) is a complex, multi-step process that involves dissolution of rhodium-containing materials, purification to remove other metals, and finally, precipitation and isolation of the desired salt. google.comgoldsrefining.com The choice of equipment, process control strategies, and waste management are all critical considerations for a successful and sustainable industrial-scale operation.

Structural Elucidation and Geometric Analysis of Hexachlororhodate 3 Complexes

Crystallographic Investigations

Single Crystal X-ray Diffraction Studies of Hexachlororhodate(3-) Salts

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise molecular structure of crystalline compounds. uol.deuhu-ciqso.esuni-ulm.de Several salts of the hexachlororhodate(3-) anion have been subjected to SC-XRD analysis, revealing key structural features.

One such example is the inorganic-organic hybrid material, triethylenetetrammonium hexachlororhodate(III) chloride, with the systematic name 1,4,7,10-tetrazoniadecane hexachlororhodate(III) chloride, [H₃N(CH₂)₂NH₂(CH₂)₂NH₂(CH₂)₂NH₃][RhCl₆]Cl. researchgate.net Single crystals of this compound were obtained from a reaction between rhodium trichloride (B1173362) and the corresponding amine in a hydrochloric acid solution. researchgate.net The crystallographic data for this compound are summarized in the table below.

| Crystal Data for [H₃N(CH₂)₂NH₂(CH₂)₂NH₂(CH₂)₂NH₃][RhCl₆]Cl | |

| Molecular Formula | (C₆H₂₂N₄)[RhCl₆]Cl |

| Molecular Weight | 501.34 g/mol |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| Unit Cell Dimensions | a = 16.8062(13) Åb = 8.7803(8) Åc = 12.3114(11) Åβ = 108.602(9)° |

| Volume (V) | 1721.8(3) ų |

| Z | 4 |

| Calculated Density (Dₓ) | 1.934 Mg/m³ |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Absorption Coefficient (μ) | 2.07 mm⁻¹ |

Data sourced from a study on triethylenetetrammonium hexachloridorhodate(III) chloride. researchgate.net

In this structure, the hexachlororhodate(III) anion resides on a crystallographic symmetry site. researchgate.net

Another notable example is Wilm's salt, (NH₄)₄[RhCl₆]NO₃. A redetermination of its crystal structure from single-crystal data led to a revision of the space group from R3m to the chiral space group R32 at room temperature. researchgate.net This updated model showed that all atoms, including the hydrogen atoms of the ammonium (B1175870) ions, are fully ordered on their respective sites. researchgate.net The by-products of the original synthesis were identified as ammonium nitrate (B79036) and diammonium aquapentachlororhodate(III) through powder diffraction methods. researchgate.net

Powder X-ray Diffraction Analysis of Related Hexachlorometallate Systems and By-products

Powder X-ray diffraction (PXRD) is a valuable technique for identifying crystalline phases and analyzing materials that are not available as single crystals. libretexts.orgwikipedia.orgcarleton.edu It provides a fingerprint of a crystalline solid, allowing for phase identification and the determination of unit cell parameters. carleton.edu

In the context of hexachlororhodate(3-) chemistry, PXRD has been crucial in identifying by-products in synthetic preparations. For instance, in the synthesis of Wilm's salt, PXRD was used to identify ammonium nitrate and diammonium aquapentachlororhodate(III) as contaminants. researchgate.net The analysis of such related hexachlorometallate systems and by-products is essential for understanding reaction pathways and optimizing synthetic procedures. The diffraction pattern of a powdered sample provides information about the bulk material, which is often more representative than a single crystal. libretexts.org

Analysis of Hydrogen Bonding Interactions in Solid-State Structures

In the structure of triethylenetetrammonium hexachlororhodate(III) chloride, a three-dimensional network of N—H···Cl hydrogen bonds defines the solid-state arrangement. researchgate.net These electrostatic-supported interactions link the ionic components of the compound. researchgate.net Similarly, in Wilm's salt, (NH₄)₄[RhCl₆]NO₃, weak N-H···Cl and N-H···O hydrogen bonds create a three-dimensional framework connecting the ammonium cations, hexachlororhodate anions, and nitrate anions. researchgate.net The study of these interactions is critical for understanding the supramolecular chemistry of these complexes.

Coordination Geometry and Stereochemistry

The coordination environment around the central rhodium(III) ion in the hexachlororhodate(3-) complex is a key determinant of its chemical and physical properties.

Octahedral Coordination Environment of Rhodium(III)

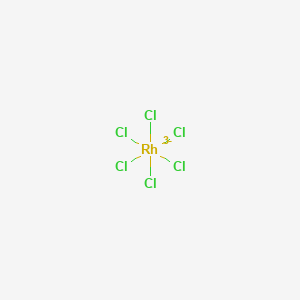

The hexachlororhodate(3-) anion, [RhCl₆]³⁻, consistently exhibits an octahedral coordination geometry around the central rhodium(III) ion. researchgate.netsmolecule.com This is the most common and preferred coordination environment for Rh(III), which has a d⁶ electron configuration. smolecule.comresearchgate.net The six chloride ligands surround the rhodium ion, forming a highly symmetric octahedron. smolecule.com The Rh-Cl bond lengths are a critical parameter in defining this geometry.

Distortions from Ideal Octahedral Symmetry

In the case of tris(guanidinium) hexachlororhodate(III), a slight distortion in the octahedral coordination around the rhodium ion was noted, with Rh-Cl distances of 2.300 Å. researchgate.net UV/Vis spectroscopy at 8 K on Wilm's salt also suggested a significant distortion of the [RhCl₆]³⁻ octahedron from the highest 32-point symmetry. researchgate.net These distortions, though often small, can have a measurable impact on the electronic and spectroscopic properties of the complex.

Structural Characterization via Spectroscopic Methods

Spectroscopic techniques are indispensable in elucidating the structural and electronic properties of coordination complexes. For the hexachlororhodate(3-) anion, [RhCl₆]³⁻, infrared and ultraviolet-visible spectroscopy provide critical insights into the nature of the metal-ligand bonding and the geometric arrangement of the chloro ligands around the central rhodium ion.

Infrared Spectroscopic Analysis of Metal-Ligand Vibrations

Infrared (IR) spectroscopy is a powerful tool for probing the vibrational modes of molecules, including the characteristic vibrations of metal-ligand bonds in coordination compounds. In the case of the hexachlororhodate(3-) complex, the far-infrared region of the spectrum is particularly informative, as it reveals the stretching and bending frequencies of the rhodium-chlorine (Rh-Cl) bonds. These vibrations are sensitive to the geometry of the complex and the strength of the metal-ligand interaction.

For an ideal octahedral complex with Oₕ symmetry, group theory predicts specific numbers of IR-active modes. The [RhCl₆]³⁻ anion is expected to exhibit distinct vibrational bands corresponding to the Rh-Cl stretching and Cl-Rh-Cl bending modes. The primary IR-active stretching vibration (ν₃, T₁ᵤ symmetry) is typically observed in the range of 300–350 cm⁻¹. The presence and characteristics of these bands can confirm the formation of the hexachlororhodate(3-) species.

Deviations from a perfect octahedral geometry, which can arise from crystal packing effects or Jahn-Teller distortions in analogous complexes, lead to a lowering of symmetry. This reduction in symmetry can cause bands that are IR-inactive in a perfect Oₕ environment to become active and can lead to the splitting of degenerate vibrational modes. For instance, studies on various hexachlororhodate(III) salts have utilized low-frequency IR spectra to verify the low site-symmetry of the [RhCl₆]³⁻ anion in the solid state. researchgate.net Analysis of the number and position of the Rh-Cl vibrational bands can, therefore, provide evidence for distortions from ideal octahedral geometry.

Table 1: Typical Infrared Vibrational Frequencies for Hexachlororhodate(3-)

| Vibrational Mode | Symmetry (Oₕ) | Typical Frequency Range (cm⁻¹) | Description |

|---|---|---|---|

| ν₃ (Rh-Cl Stretch) | T₁ᵤ | ~300 - 350 | Asymmetric stretching of the Rh-Cl bonds. This is a strong, characteristic IR absorption. |

Note: The exact frequencies can vary depending on the counter-ion and the physical state of the sample.

Ultraviolet-Visible Spectroscopic Probes for Electronic Structure and Octahedral Distortions

Ultraviolet-visible (UV-Vis) spectroscopy investigates the electronic transitions between d-orbitals of the central metal ion. For the hexachlororhodate(3-) ion, which contains a Rh(III) center with a 4d⁶ low-spin electron configuration in an octahedral ligand field, the UV-Vis spectrum is characterized by d-d transitions. These transitions are formally forbidden by the Laporte selection rule in a perfectly centrosymmetric (Oₕ) environment but become weakly allowed through vibronic coupling, resulting in bands of low to moderate intensity.

The electronic spectrum of [RhCl₆]³⁻ typically shows two main absorption bands in the visible region, which are assigned to spin-allowed transitions from the ¹A₁₉ ground state to the ¹T₁₉ and ¹T₂₉ excited states. A third, higher energy band, often obscured by charge-transfer bands, corresponds to the transition to the ³T₁₉ state. The positions of these absorption maxima (λₘₐₓ) are used to determine the ligand field splitting parameter (10Dq or Δₒ) and the Racah interelectronic repulsion parameter (B), which provide quantitative information about the electronic structure of the complex. For Rh³⁺ in an octahedral field, these d-d transitions are often observed in the 400–500 nm range.

The shape, intensity, and position of these bands are highly sensitive to the symmetry of the coordination environment. A perfect octahedral geometry results in symmetrically shaped absorption bands. However, any distortion from this ideal geometry, such as tetragonal or trigonal distortions, will lower the symmetry of the complex. aps.org This causes the degenerate T-states to split, which can lead to the broadening of absorption bands or the appearance of distinct shoulders or multiple peaks. For example, low-temperature UV/Vis spectroscopy has been used to suggest significant distortion of the [RhCl₆]³⁻ octahedron from the highest point symmetry. researchgate.net Therefore, detailed analysis of the UV-Vis spectrum serves as a sensitive probe for subtle structural deviations from perfect octahedral symmetry in hexachlororhodate(3-) complexes. aps.org

Table 2: Electronic Transitions for an Idealized Octahedral [RhCl₆]³⁻ Complex

| Transition | λₘₐₓ (nm) | Molar Absorptivity, ε (L mol⁻¹ cm⁻¹) | Description |

|---|---|---|---|

| ¹A₁₉ → ¹T₁₉ | ~510 - 520 | ~80 - 100 | First spin-allowed d-d transition. |

Note: These values are representative and can be influenced by the specific salt and solvent conditions. The appearance of additional features or significant broadening of these bands can indicate a distorted octahedral geometry.

Reactivity and Mechanistic Investigations of Hexachlororhodate 3

Ligand Exchange Kinetics and Thermodynamics

The hexachlororhodate(3-) anion, [RhCl₆]³⁻, is a kinetically inert complex. uci.edu Ligand exchange reactions, where one or more chloride ligands are replaced by other molecules, are fundamental to understanding its reactivity. savemyexams.comsavemyexams.com These reactions can proceed through various mechanisms, which are influenced by the surrounding medium.

Dissociation and Association Mechanisms in Aqueous and Non-Aqueous Media

Ligand exchange reactions on octahedral complexes like hexachlororhodate(3-) can occur via dissociative (D), associative (A), or interchange (I) mechanisms. In a dissociative mechanism, a ligand first detaches from the metal center, forming a five-coordinate intermediate, which is then attacked by the incoming ligand. Conversely, an associative mechanism involves the formation of a seven-coordinate intermediate by the incoming ligand before the departure of the leaving group. The interchange mechanism is a concerted process where the bond to the incoming ligand starts to form as the bond to the leaving group breaks. This can be further categorized as dissociative interchange (Id) or associative interchange (Ia), depending on the degree of bond breaking or making in the transition state.

In aqueous solutions, the ligand exchange of [RhCl₆]³⁻ is often discussed in the context of its aquation, a reaction where a chloride ligand is replaced by a water molecule. mcgill.ca The mechanism of such reactions can be influenced by factors such as the concentration of the reactants. For instance, in some analogous systems, a dissociative mechanism is favored at low concentrations of the incoming ligand, while an associative mechanism becomes more prominent at higher concentrations. liverpool.ac.uk

The nature of the solvent also plays a critical role. In coordinating solvents like acetonitrile (B52724), the solvent molecules themselves can participate in the reaction, potentially leading to a different mechanistic pathway compared to non-coordinating solvents like chloroform. nih.gov

Influence of Solvent and Counterions on Ligand Lability

The lability of the chloride ligands in [RhCl₆]³⁻, or the ease with which they can be replaced, is significantly affected by the solvent and the counterions present in the solution.

Solvent Effects: The solvent can influence ligand lability in several ways. Coordinating solvents can compete with the incoming ligand, altering the reaction mechanism and rates. nih.gov For example, studies on other transition metal complexes have shown that the rate of ligand dissociation can be dramatically different in a coordinating solvent like acetonitrile compared to a less coordinating one like chloroform. nih.gov The polarity and hydrogen-bonding capabilities of the solvent can also stabilize the transition state, thereby affecting the activation energy of the ligand exchange reaction. rsc.org

Counterion Effects: The counterions associated with the [RhCl₆]³⁻ anion can influence ligand exchange rates. This is often due to the formation of ion pairs in solution. The proximity of a cation can affect the electron density on the rhodium center and the Rh-Cl bonds, potentially making the chloride ligands more or less labile. libretexts.org The size and charge of the counterion are important factors; smaller, more highly charged cations generally lead to stronger ion pairing and can have a more pronounced effect on reactivity. libretexts.org

Kinetic Study Methodologies (e.g., Stopped-Flow, ESI-MS)

The study of the kinetics of fast reactions, such as some ligand exchange processes, requires specialized techniques that can monitor changes in concentration on a millisecond to second timescale.

Stopped-Flow Spectroscopy: This is a widely used technique for studying fast reactions in solution. wiley.com It involves the rapid mixing of two reactant solutions, after which the flow is abruptly stopped. The subsequent reaction in the observation cell is monitored over time, typically using UV-Vis absorption or fluorescence spectroscopy. wiley.comnih.gov This method is particularly useful for reactions that involve a change in the color or fluorescence of the solution. wiley.com However, its applicability is limited to reactions that produce a detectable chromophoric or fluorophoric change. wiley.com

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS has emerged as a powerful tool for studying reaction kinetics in solution, offering a direct way to monitor the concentrations of various species involved in a reaction. nih.govnih.gov When coupled with a stopped-flow apparatus, ESI-MS allows for real-time analysis of the reaction mixture with a time resolution that can reach the millisecond range. wiley.comcore.ac.uk This technique is highly selective and can simultaneously track multiple reactants, intermediates, and products, providing detailed mechanistic insights. doi.org The ability to follow species that are not optically active makes it a valuable complement to traditional spectroscopic methods. nih.gov

| Kinetic Study Methodology | Principle | Typical Time Resolution | Information Obtained |

| Stopped-Flow Spectroscopy | Rapid mixing of reactants followed by monitoring changes in optical properties (e.g., absorbance, fluorescence). wiley.comnih.gov | Milliseconds to sub-milliseconds. wiley.com | Pseudo-first-order rate constants, reaction order, information on chromophoric changes. wiley.com |

| Electrospray Ionization Mass Spectrometry (ESI-MS) | Ionization of molecules from solution into the gas phase for mass analysis, allowing for the direct monitoring of species concentrations. nih.govnih.gov | Can be coupled with stopped-flow for millisecond time resolution. wiley.comcore.ac.uk | Rate constants, reaction mechanisms, identification of intermediates and products, speciation. nih.govdoi.org |

Hydrolysis and Aquation Equilibria

In aqueous solutions, hexachlororhodate(3-) undergoes hydrolysis and aquation, where chloride ligands are successively replaced by water molecules or hydroxide (B78521) ions. mcgill.ca These reactions lead to a complex mixture of species in equilibrium.

Formation of Aquo- and Hydroxo-Chloro Species in Solution

The stepwise substitution of chloride ligands in [RhCl₆]³⁻ by water molecules leads to the formation of a series of aquo-chloro complexes. mcgill.ca The general reaction can be represented as:

[RhCl₆₋ₙ(H₂O)ₙ]⁽ⁿ⁻³⁾⁺ + H₂O ⇌ [RhCl₅₋ₙ(H₂O)ₙ₊₁]⁽ⁿ⁻²⁾⁺ + Cl⁻

This series of equilibria results in the presence of various species, from the fully chlorinated [RhCl₆]³⁻ to the fully aquated [Rh(H₂O)₆]³⁺. mcgill.camcgill.ca At high chloride concentrations, the predominant species are typically [RhCl₆]³⁻ and the monoaquo-pentachlororhodate(2-), [RhCl₅(H₂O)]²⁻. mcgill.ca

In addition to aquation, hydrolysis can occur, where a coordinated water molecule deprotonates to form a hydroxo ligand. mcgill.ca This process is particularly relevant at higher pH values. mcgill.ca The general equilibrium for the formation of a hydroxo-chloro species from an aquo-chloro complex is:

[RhClₓ(H₂O)ᵧ]⁽³⁻ˣ⁾⁺ ⇌ [RhClₓ(H₂O)ᵧ₋₁(OH)]⁽²⁻ˣ⁾⁺ + H⁺

The formation of these hydroxo species further complicates the speciation of rhodium in aqueous chloride solutions. mcgill.ca

pH Dependence of Speciation Profiles

At low pH (acidic conditions), the equilibria favor the aquo complexes, as the high concentration of H⁺ ions suppresses the deprotonation of coordinated water molecules. wikipedia.org As the pH increases, the concentration of H⁺ decreases, and the formation of hydroxo complexes becomes more favorable. wikipedia.orgresearchgate.net For instance, it has been noted that for rhodium chloro-aquo complexes, hydrolysis becomes significant at a pH greater than 2.9. mcgill.ca

Redox Chemistry and Electron Transfer Processes

The hexachlororhodate(3-) anion, [RhCl₆]³⁻, exhibits a rich redox chemistry centered on the rhodium metal. nih.gov Its reactivity is largely defined by electron transfer processes that interconvert rhodium between its various oxidation states, most commonly Rh(III), Rh(II), and Rh(I). webassign.netnumberanalytics.com These transformations are fundamental to its role in various chemical and catalytic applications.

Electrochemical Behavior of Rh(III)/Rh(II) Couples

The electrochemical behavior of rhodium complexes is a key area of study for understanding their catalytic potential. nsf.gov For many rhodium(III) complexes, reduction is a critical activation step. mdpi.com The reduction of Rh(III) to Rh(II) is often followed rapidly by a second electron transfer to yield the more stable Rh(I) state. nsf.gov Consequently, the electrochemical reduction of Rh(III) chloride complexes is frequently observed as a quasi-reversible, two-electron process corresponding to the Rh(III)/Rh(I) couple. nsf.gov

In cyclic voltammetry studies of analogous rhodium(III) complexes, the specific potential required for reduction is highly dependent on the nature of the supporting ligands. For instance, a rhodium(III) mono-terpyridyl complex, [RhIII(tpy)(CH₃CN)Cl₂]⁺, shows a reduction potential for the Rh(III)/Rh(I) couple at -0.83 V versus SCE in DMF. mdpi.com This two-electron reduction generates the square-planar [RhI(tpy)Cl] species, which is stable for hours under an inert atmosphere due to the π-acceptor properties of the terpyridine ligand that stabilize the lower oxidation state. mdpi.com Similarly, a [Cp*Rh] complex bearing a phosphino-quinoline (PQN) ligand undergoes a two-electron reduction from Rh(III) to Rh(I) at -1.19 V versus the ferrocenium/ferrocene couple. nsf.gov

The Rh(III)/Rh(II) potential for a transient intermediate in this process is very close to the initial Rh(III) reduction potential, leading to the immediate transfer of a second electron. nsf.gov This electrochemical behavior highlights that while the Rh(III)/Rh(II) couple is a crucial mechanistic step, the Rh(II) species is often short-lived, readily accepting a second electron to form the more stable d⁸ Rh(I) configuration. nsf.govmdpi.com

| Complex | Redox Couple | Potential (V) | Reference Electrode | Notes |

|---|---|---|---|---|

| [Cp*Rh(PQN)Cl]⁺ | Rh(III)/Rh(I) | -1.19 | Fc⁺/Fc | Quasi-reversible, 2e⁻ process. nsf.gov |

| [Rh(tpy)(CH₃CN)Cl₂]⁺ | Rh(III)/Rh(I) | -0.83 | SCE | Irreversible 2e⁻ process leading to stable Rh(I) species. mdpi.com |

| [(LPNP)CoII(MeCN)₂]²⁺ | Co(II)/Co(I) | -1.08 | Fc⁺/Fc | Analogous pincer complex showing metal-centered reduction. nih.gov |

Role in Electrocatalytic Redox Transformations

Electrocatalysis is a critical technology for sustainable chemical synthesis and energy conversion, often relying on redox-active molecular catalysts to mediate transformations. dtu.dkrsc.org Rhodium complexes, including those derived from or analogous to hexachlororhodate(3-), are effective electrocatalysts for a variety of important redox reactions, such as hydrogen evolution and carbon dioxide reduction. mdpi.comdtu.dk The catalytic cycle typically involves the electrochemical reduction of the Rh(III) precatalyst to a lower oxidation state, which then becomes the active species. mdpi.com

The development of surface-immobilized molecular catalysts is an emerging field aimed at creating stable and reusable systems for industrial-scale applications. nih.govnih.gov Rhodium-based materials are being explored for these heterogeneous applications, including the electrocatalytic reduction of nitrogen (N₂) to ammonia (B1221849) (NH₃), a process that could revolutionize industrial fertilizer production. nrel.gov The ability to tune the electronic properties and redox potentials of rhodium centers through ligand modification is a key strategy in designing next-generation electrocatalysts for these challenging transformations. marquette.edu

Reaction Pathways with Organic and Inorganic Substrates

The reactivity of hexachlororhodate(3-) is characterized by its interactions with a range of substrates, proceeding through well-defined reaction pathways. Mechanistic investigations have focused on substitution reactions, where the chloride ligands are replaced, and on analogous systems that undergo insertion reactions and form larger cluster compounds.

Mechanistic Studies of Substitution Reactions

Substitution reactions of octahedral complexes like [RhCl₆]³⁻ are fundamental to its coordination chemistry. scispace.com Extensive kinetic studies have been performed on the aquation of [RhCl₆]³⁻, which is the first step in its reaction in aqueous solution. iaea.org This reaction involves the substitution of a chloride ligand by a water molecule, establishing an equilibrium with the pentachloraquorhodium(III) ion. iaea.orgacs.org

The equilibration is represented by the following reaction: [RhCl₆]³⁻ + H₂O ⇌ [RhCl₅(H₂O)]²⁻ + Cl⁻ iaea.org

Kinetic investigations using spectrophotometry and isotopic tracers have shown that the reaction follows a rate law that is first-order in each of the rhodium complexes. iaea.org The rate law is given by: -d[[RhCl₆]³⁻]/dt = k_f[[RhCl₆]³⁻] - k_r[[RhCl₅(H₂O)]²⁻][Cl⁻] iaea.org

The forward (aquation) and reverse (anation) rate constants have been determined at various temperatures. iaea.org At 25°C, the forward rate constant (k_f) is 1.7 x 10⁻³ s⁻¹, and the reverse rate constant (k_r) is 2.5 x 10⁻⁴ M⁻¹ s⁻¹. iaea.org The Arrhenius activation energies are 25 kcal/mole for the aquation and 19 kcal/mole for the anation, respectively. iaea.org The reaction rate is notably independent of acid concentration up to 4M. iaea.org

Isotopic exchange studies using ³⁶Cl⁻ confirmed that the primary pathway for chloride exchange is through this aquation-anation mechanism, rather than a direct associative displacement of one chloride by another. iaea.org While the detailed mechanism of the aquation step (whether it is a dissociative or associative interchange) is not definitively concluded from this data, the anation step is a clear-cut bimolecular process. iaea.org

| Parameter | Value | Conditions | Reaction |

|---|---|---|---|

| Forward Rate Constant (k_f) | 1.7 x 10⁻³ s⁻¹ | 25°C | Aquation of [RhCl₆]³⁻ iaea.org |

| Reverse Rate Constant (k_r) | 2.5 x 10⁻⁴ M⁻¹ s⁻¹ | 25°C | Anation of [RhCl₅(H₂O)]²⁻ iaea.org |

| Activation Energy (Ea, forward) | 25 kcal/mol | - | Aquation of [RhCl₆]³⁻ iaea.org |

| Activation Energy (Ea, reverse) | 19 kcal/mol | - | Anation of [RhCl₅(H₂O)]²⁻ iaea.org |

Insertion Reactions and Cluster Formation (Analogous Systems)

While insertion reactions involving the [RhCl₆]³⁻ ion itself are not extensively documented, analogous rhodium complexes are well-known to catalyze a variety of insertion reactions, which are powerful methods for forming new chemical bonds. osti.gov These reactions typically involve the insertion of a rhodium-carbene or a related reactive species into a substrate's X-H bond (where X can be C, N, O, Si, etc.). acs.orgrsc.orgnih.gov

For example, dirhodium(II) catalysts are highly versatile for carbene transfer reactions. nih.gov Heterogeneous dirhodium catalysts have been developed for the insertion of alkyne-derived carbenes into Si-H and B-H bonds, affording functionalized organosilanes and boranes with high atom economy under mild conditions. nih.gov Similarly, rhodium carbene intermediates are key in modified Bischler indole (B1671886) syntheses, where a crucial step is the N-H insertion of the carbene into an aniline (B41778) derivative. rsc.org DFT studies have provided detailed mechanistic insight into O-H insertion reactions, showing they can proceed through low-energy pathways involving metal-associated oxonium ylide intermediates. acs.org

Rhodium(III) halide complexes also serve as precursors for the formation of polynuclear clusters. Dimeric rhodium(III) halide complexes with bridging halide ligands, such as [(η⁵-tetrahydrofluorenyl)RhX₂]₂ (where X = Br or I), have been synthesized. sci-hub.se These dimers can be cleaved by coordinating solvents or ligands. sci-hub.se DFT calculations on analogous rhodium-halide dimers indicate that the bent, bridged structure is stabilized by attractive interactions between the rhodium atoms, and the stability of this structure increases from chloride to iodide. sci-hub.se Such studies on simpler dimeric and cluster systems provide fundamental insights into the bonding and reactivity of more complex rhodium-based materials. researchgate.net

Advanced Catalytic Applications of Hexachlororhodate 3

Homogeneous Catalysis

Homogeneous catalysis, where the catalyst exists in the same phase as the reactants, is a cornerstone of modern chemical synthesis. Salts of hexachlororhodate(3-) are valuable starting materials in this field, particularly for reactions in which the rhodium(III) center is essential for catalytic activity. samaterials.comchembk.com The compound is often used to synthesize more complex rhodium-based catalysts in situ or as a stable source for preparing well-defined catalyst complexes. samaterials.com

Hydrogenation Reactions (e.g., Alkenes, Alkynes)

Hexachlororhodate(3-) salts, such as ammonium (B1175870) hexachlororhodate(III), serve as effective catalyst precursors for hydrogenation reactions, facilitating the addition of hydrogen across the double or triple bonds of alkenes and alkynes. The process typically involves the in situ reduction of the Rh(III) precursor or its conversion into a rhodium-hydride species, which is the active agent in the catalytic cycle. These catalytic systems, derived from hexachlororhodate(3-), have been noted for enhancing the efficiency and selectivity of hydrogenation processes.

In the field of asymmetric synthesis, a significant goal is the creation of chiral molecules with a high degree of enantiomeric purity. Rhodium(III) complexes are instrumental in achieving this through enantioselective catalysis. nih.govchiralpedia.com Stable and readily available hexachlororhodate(3-) salts can serve as the starting rhodium source for synthesizing chiral Rh(III) catalysts. americanelements.comamericanelements.com By introducing chiral ligands, which coordinate to the rhodium center after displacing the original chloride ions, catalytically active species are formed that can induce stereoselectivity.

For instance, chloride-bridged dinuclear rhodium(III) complexes, which act as efficient catalyst precursors for the asymmetric hydrogenation of olefins, can be synthesized from rhodium precursors in the presence of chiral diphosphine ligands and hydrochloric acid. nih.gov These catalysts have demonstrated high efficiency in the hydrogenation of challenging substrates without requiring a directing group, a common necessity for many rhodium(I) systems. nih.gov This highlights the unique reactivity of Rh(III) catalysts derived from simple rhodium sources like hexachlororhodate(3-).

Hydroformylation, or the oxo process, is a large-scale industrial method for producing aldehydes from alkenes and syngas (a mixture of carbon monoxide and hydrogen). wikipedia.org While typically catalyzed by rhodium(I) complexes, Rh(III) compounds, including triammonium (B15348185) hexachlororhodate(III), are cited as effective catalyst precursors. google.comgoogleapis.comepo.orggoogle.comgoogle.com In these processes, the Rh(III) salt is converted under reaction conditions (high pressure and temperature in the presence of H₂ and CO) to the active catalytic species, often a rhodium carbonyl hydride complex. google.comgoogle.com The choice of ligands, such as triorganophosphines, introduced along with the hexachlororhodate(3-) precursor, is crucial for controlling the reaction's rate and selectivity. google.comgoogle.com

Table 1: Application of Hexachlororhodate(3-) as a Precursor in Propylene Hydroformylation

| Olefin | Catalyst Precursor | Typical Ligands | General Conditions | Primary Products | Reference |

|---|---|---|---|---|---|

| Propylene | Triammonium hexachlororhodate(III) | Triorganophosphorus compounds (e.g., triarylphosphines) | 40-200°C, 0.05-10 MPa, H₂/CO | Butyraldehyde, Butanol | google.comepo.orggoogle.comgoogle.comgoogle.com |

C-H Activation and Functionalization Reactions

Direct C-H bond activation and functionalization represent a powerful strategy in organic synthesis, allowing for the construction of complex molecules from simple, un-prefunctionalized starting materials. sigmaaldrich.com Rhodium(III) complexes, particularly pentamethylcyclopentadienyl rhodium(III) complexes like [CpRhCl₂]₂, are exceptionally effective catalysts for these transformations. snnu.edu.cnnih.govmdpi.com Simple Rh(III) salts, such as hexachlororhodate(3-), can act as the initial source of rhodium for the synthesis of these active CpRh(III) catalysts. americanelements.comamericanelements.com

These Rh(III)-catalyzed reactions exhibit high functional group tolerance and mild reaction conditions, enabling the efficient synthesis of a wide array of heterocyclic compounds, which are valuable scaffolds in medicinal chemistry and materials science. mdpi.comsnnu.edu.cn The catalytic cycle typically involves a C-H activation step to form a rhodacycle intermediate, which then reacts with a coupling partner like an alkyne or alkene. mdpi.comsnnu.edu.cn

Cascade Reactions

Cascade reactions, also known as domino or tandem reactions, involve a sequence of two or more transformations that occur consecutively in a single pot, leading to a significant increase in molecular complexity from simple starting materials. wikipedia.org Rhodium(III) catalysis is a powerful tool for initiating such cascades, often beginning with a C-H activation event. bohrium.comacs.org Catalysts derived from hexachlororhodate(3-) precursors can facilitate these intricate transformations. samaterials.comamericanelements.com

For example, Rh(III)-catalyzed cascade reactions have been developed to synthesize various fused heterocyclic systems, such as 3-amidoindoles, furanone-fused isoquinolines, and polyheteroaromatic compounds. bohrium.comacs.orgnih.govnih.gov These processes often involve multiple bond-forming events, including C-H activation, annulation (ring-forming reactions), and cyclization, all orchestrated by the rhodium catalyst in a single operation. bohrium.comacs.orgacs.org

Table 2: Examples of Heterocycles Synthesized via Rh(III)-Catalyzed Cascade Reactions

| Starting Materials | Catalyst System | Synthesized Heterocycle | Key Reaction Steps | Reference |

|---|---|---|---|---|

| o-Alkynylanilines/o-Alkynylphenols + N-pivaloyloxylamides | Rh(III) catalyst | 3-Amidoindoles / 3-Amidofurans | Cascade cyclization/electrophilic amidation | nih.gov |

| Imines/Imidates + 4-Hydroxy-2-alkynoates | Rh(III) catalyst | Furanone-fused Isoquinolines | C–H activation, regioselective annulation, lactonization | acs.orgnih.gov |

| Aryl Imidazoles + Alkynes | [CpRhCl₂]₂ / Cu(OAc)₂ | Benzo[ij]imidazo[2,1,5-de]quinolizine | Multiple C–H activation, oxidative annulation | bohrium.com |

| Benzoic Acids + 4-Hydroxy-2-alkynoates | [CpRhCl₂]₂ / AgSbF₆ | Tricyclic Isocoumarins / Bicyclic α-Pyrones | C–H activation, [4+2] oxidative annulation, lactonization | acs.org |

Other Organometallic Transformations

The versatility of catalysts derived from hexachlororhodate(3-) extends to various other organometallic transformations. The fundamental reactivity of the Rh(III) center, particularly its ability to undergo and facilitate C-H activation, allows it to participate in a broad spectrum of coupling reactions. For instance, Rh(III) catalysts have been employed in the electrophilic amination of arylboronic acids using azo compounds, leading to the synthesis of arylhydrazides under mild conditions. rsc.org This demonstrates that the reactivity of aryl-rhodium intermediates, generated from Rh(III) precursors, can be harnessed for diverse C-N bond-forming reactions beyond those already mentioned.

Heterogeneous Catalysis

Hexachlororhodate(3-) is a key player in the realm of heterogeneous catalysis, primarily serving as a precursor for the synthesis of highly active rhodium (Rh) nanoparticles. These nanoparticles, once immobilized on a solid support, drive a variety of important chemical transformations.

Precursor Role in Rhodium Nanoparticle Synthesis for Catalytic Systems

The properties and catalytic performance of rhodium nanoparticles are intricately linked to their size, shape, and dispersion, all of which can be controlled during the synthesis phase where hexachlororhodate(3-) is often the starting material. The reduction of hexachlororhodate(3-) leads to the formation of Rh nanoparticles, and the choice of reducing agent and reaction conditions plays a crucial role in determining the final characteristics of the catalyst.

One common method involves the use of sodium borohydride (B1222165) as a reducing agent in a reverse micelle (water-in-oil) environment. This technique allows for the production of rhodium nanoparticles with a narrow size distribution. The size of the nanoparticles can be tuned by varying the water-to-surfactant ratio. For instance, studies have shown the synthesis of Rh nanoparticles with average diameters of 1.5, 2.2, and 2.9 nm.

Another approach is the polyol method, where a polyol such as ethylene (B1197577) glycol acts as both the solvent and the reducing agent. The morphology of the resulting rhodium nanoparticles can be influenced by the choice of the rhodium precursor. The decomposition of organometallic precursors is another route to producing monodispersed Rh nanoparticles. For example, near-monodispersed Rh NPs with different shapes have been synthesized using this strategy. tum.de

The size of the rhodium nanoparticles has a significant impact on their catalytic activity. For the hydroformylation of styrene, it has been observed that the turnover frequency (TOF) increases as the particle size decreases from 6.4 to 1.6 nm. sciltp.com This highlights the importance of synthesizing small, well-dispersed nanoparticles to maximize catalytic efficiency.

Table 1: Effect of Rhodium Nanoparticle Size on Styrene Hydroformylation

| Nanoparticle Size (nm) | Turnover Frequency (TOF) (h⁻¹) |

| 6.4 | Lower |

| 1.6 | Higher |

| Data sourced from a study on size-controlled synthesis of rhodium nanocatalysts. sciltp.com |

Support Effects and Catalyst Immobilization Strategies

The support material plays a critical role in the performance of heterogeneous catalysts by influencing the dispersion, stability, and electronic properties of the rhodium nanoparticles. researchgate.net Various materials have been investigated as supports, including silica (B1680970) (SiO₂), alumina (B75360) (Al₂O₃), titania (TiO₂), and zeolites. nih.gov The choice of support can significantly affect the catalyst's activity and selectivity in a given reaction. researchgate.net

For instance, in the hydroformylation of styrene, rhodium nanoparticles supported on a siliceous MFI zeolite with abundant silanol (B1196071) nests demonstrated a turnover frequency as high as ~50,000 h⁻¹, outperforming the classical homogeneous Wilkinson's catalyst. nih.gov In contrast, Rh nanoparticles on other supports like amorphous silica, γ-Al₂O₃, and TiO₂ showed lower conversions under the same conditions. nih.gov

Table 2: Comparison of Different Supports for Rhodium Nanoparticle Catalyzed Styrene Hydroformylation

| Support | Styrene Conversion (%) | Phenylpropyl Aldehyde Selectivity (%) |

| Siliceous MFI Zeolite (S1-OH) | 99.6 | 98.7 |

| Amorphous Silica (SiO₂) | 19.5 | 82.7 |

| γ-Alumina (γ-Al₂O₃) | 60.0 | Not specified |

| Titania (TiO₂) | 20.2 | Not specified |

| Data from a study on rhodium nanoparticles supported on silanol-rich zeolites. nih.gov |

Catalyst immobilization is a key strategy to combine the advantages of homogeneous catalysis (high activity and selectivity) with those of heterogeneous catalysis (easy separation and reusability). rsc.orgresearchgate.net Immobilization prevents the leaching of the expensive rhodium metal into the product stream and allows for the catalyst to be reused in multiple reaction cycles. rsc.org Strategies for immobilization include impregnation, where a support is treated with a solution of the hexachlororhodate(3-) precursor, followed by reduction. sciltp.com Other methods involve the covalent attachment of the catalyst to the support or its encapsulation within the pores of a material. nih.gov The support can also enhance the stability of the immobilized catalyst. rsc.org

Electrocatalysis and Fuel Cell Applications

Rhodium-based materials derived from hexachlororhodate(3-) are promising candidates for applications in electrocatalysis and fuel cells due to their excellent catalytic properties. nih.gov These applications are critical for the development of clean and efficient energy conversion technologies. mdpi.com

Facilitation of Electron Transfer Processes

In electrocatalysis, the efficiency of a reaction is often determined by the rate of electron transfer at the electrode surface. Rhodium-based materials can facilitate these electron transfer processes, making them effective catalysts for various electrochemical reactions. The incorporation of rhodium into catalyst structures can enhance the transport of electrons. rsc.org For example, modifying the surface of bismuth rhodium oxide with phosphate (B84403) ions has been shown to enhance surface chemical reactivity, leading to fast and efficient charge transfer. rsc.org

The electronic structure of rhodium makes it highly active for many catalytic reactions. In the context of fuel cells, rhodium and its alloys are being explored as catalysts for both the anode and cathode. For instance, rhodium-platinum core-shell nanoparticles have been investigated as anode catalysts in polymer electrolyte membrane fuel cells (PEMFCs).

Performance in Electrochemical Sensing

The ability of rhodium-based materials to facilitate electron transfer also makes them valuable in the development of electrochemical sensors. These sensors rely on the detection of an electrical signal generated by a chemical reaction between the analyte and the electrode. The use of nanomaterials, including those derived from rhodium precursors, can significantly enhance the performance of these sensors.

Electrochemical sensors modified with rhodium-containing materials can exhibit high sensitivity and low detection limits for various analytes. While specific data for sensors derived directly from hexachlororhodate(3-) is limited in the provided results, the general performance of rhodium-based electrochemical sensors demonstrates their potential. For example, a sensor utilizing ZIF-67-derived Co and N-doped carbon modified MXene showed a low limit of detection of 3.3 nM for the pesticide carbendazim. Another sensor for heavy metal ions achieved detection limits in the sub-micromolar range.

Table 3: Performance of a MXene@Co/NC-based Electrochemical Sensor for Carbendazim Detection

| Parameter | Value |

| Linear Range | 0.01 µM to 45.0 µM |

| Limit of Detection (LOD) | 3.3 nM |

| Data from a study on a ZIF-67-derived composite for electrochemical sensing. |

The development of advanced electrode materials is crucial for improving the performance of electrochemical sensors. The unique properties of rhodium-based nanomaterials, originating from precursors like hexachlororhodate(3-), offer significant opportunities for creating highly sensitive and selective sensing platforms.

Material Science Applications of Hexachlororhodate 3

Precursor in Nanostructured Material Synthesis

Hexachlororhodate(3-) salts are fundamental starting materials for the bottom-up synthesis of various nanostructured materials. Their application as a rhodium source enables the controlled formation of nanoparticles and complex oxide structures with tailored properties for various technological applications.

Formation of Rhodium Nanoparticles

Hexachlororhodate(3-) compounds, particularly sodium hexachlororhodate(III) (Na₃RhCl₆), serve as a vital precursor in the synthesis of rhodium nanoparticles. researchgate.net These nanoparticles are of significant interest due to their catalytic properties and potential applications in sensors and energy sectors. The synthesis typically involves the chemical reduction of the [RhCl₆]³⁻ complex in a solution.

Research has demonstrated that rhodium nanoparticles can be produced through various methods using hexachlororhodate salts. For instance, the light-mediated growth of rhodium nanostructures has been achieved from solutions containing sodium hexachlororhodate(III). americanelements.com Another study focused on the electrodeposition of rhodium clusters onto substrates like highly oriented pyrolytic graphite (B72142) (HOPG) from a Na₃RhCl₆ solution. conicet.gov.ar The choice of precursor is critical; for example, using Na₃RhCl₆ can lead to different nanocrystal morphologies compared to chloride-free rhodium precursors, which can inhibit oxidative etching during synthesis.

Synthesis of Mixed Metal Oxide Nanostructures

The application of hexachlororhodate(3-) extends to the fabrication of more complex nanostructures, such as mixed metal oxides. These materials combine the properties of rhodium with other metals, opening avenues for new functionalities. A notable application is the use of ammonium (B1175870) hexachlororhodate(III), (NH₄)₃RhCl₆, as a precursor in a method for producing ultrasmall metal oxide nanoparticles. acs.org

A patented method describes a process for creating these nanoparticles (average size <5 nm) by heating a water-soluble, inorganic ammonium oxometalate precursor in the presence of an amine surfactant. acs.org The patent explicitly lists ammonium hexachlororhodate(III) among a group of precursors suitable for this process, which can be used to generate rhodium-containing metal oxide nanoparticles. acs.org These ultrasmall nanoparticles are developed for a range of applications, including catalysis, energy storage and conversion, and electrochromic sensing. acs.org

Thin Film Deposition Techniques

The deposition of thin films is a cornerstone of modern manufacturing, especially in the electronics industry. googleapis.com While hexachlororhodate(3-) is not typically suitable for vapor-phase deposition methods, it is a key component in electrochemical deposition for creating rhodium thin films.

Employment in Electronic Device Fabrication

Rhodium films are valued in electronics for their high reflectivity, hardness, and corrosion resistance, making them suitable for contacts and protective coatings. Electrodeposition, or electroplating, from baths containing hexachlororhodate(3-) is a primary method for fabricating these films. researchgate.netconicet.gov.ar

Studies have detailed the electrodeposition of rhodium onto various substrates, such as glassy carbon, from solutions of sodium hexachlororhodate(III). conicet.gov.ar The process involves dissolving Na₃RhCl₆ in an electrolyte solution and applying a potential to reduce the rhodium complex at the cathode, forming a thin metallic film. conicet.gov.ar Such techniques are integral in manufacturing electronic components where durable and reliable metallic layers are required. google.comjentner.de The properties of the resulting film can be controlled by adjusting the parameters of the electroplating bath and the deposition conditions. samaterials.com

Interactive Data Table: Electrodeposition of Rhodium from a Hexachlororhodate(3-) Bath

| Parameter | Value/Description | Research Focus | Citation |

| Precursor | Sodium Hexachlororhodate(III) (Na₃RhCl₆) | Initial stages of Rh electrodeposition | conicet.gov.ar |

| Substrate | Electrochemically activated Glassy Carbon (GC) | Preparing competitive catalytic electrodes | conicet.gov.ar |

| Electrolyte | 0.5 M NaCl + 5 mM Na₃RhCl₆ | Analysis of nucleation and growth | conicet.gov.ar |

| Technique | Cyclic Voltammetry and Chronoamperometry | Understanding deposition mechanism | conicet.gov.ar |

| Key Finding | Deposition involves a 2D-3D nucleation transition. | Kinetic parameter determination | conicet.gov.ar |

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) Precursor Investigations

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) are essential techniques for producing high-quality, uniform thin films in the semiconductor industry. samaterials.comazonano.com A critical requirement for a CVD or ALD precursor is sufficient volatility and thermal stability to be transported in the gas phase to the substrate surface. nii.ac.jp

Investigations into precursors for rhodium deposition have shown that metal-organic compounds, such as rhodium(III) acetylacetonate (B107027) (Rh(acac)₃) and various rhodium carbonyls, are generally preferred for CVD and ALD. nii.ac.jpresearchgate.netwindows.net These organometallic complexes are more volatile than inorganic halide salts. mocvd-precursor-encyclopedia.deresearchgate.net

In contrast, hexachlororhodate(3-) salts are ionic, solid materials with low volatility, making them generally unsuitable for conventional CVD and ALD processes, which require gaseous precursors. researchgate.netjst.go.jp The high temperatures needed to potentially vaporize these salts would likely lead to uncontrolled decomposition before deposition. Therefore, the focus of precursor development for rhodium CVD and ALD has shifted away from simple halides towards more volatile and reactive organometallic sources that allow for lower deposition temperatures and cleaner film growth. nii.ac.jp

Development of Functional Materials

Functional materials are designed to possess specific properties or perform specific functions, such as catalysis, sensing, or energy conversion. Hexachlororhodate(3-) serves as a foundational building block for several types of such materials. The synthesis of rhodium-based functional materials often begins with a reliable rhodium source, a role effectively filled by hexachlororhodate(3-) salts. fishersci.pt

The rhodium nanoparticles and mixed metal oxide nanostructures created from hexachlororhodate(3-) precursors are prime examples of functional materials. acs.org Their high surface-area-to-volume ratio and specific compositions grant them exceptional catalytic activity for chemical synthesis or enhanced performance in energy storage and sensing applications. acs.org Similarly, the hard, corrosion-resistant rhodium thin films produced via electrodeposition are functional materials used to protect surfaces or act as electrical contacts in electronic devices. conicet.gov.arsamaterials.com The development of these materials showcases the versatility of hexachlororhodate(3-) as a precursor in creating materials engineered for high-performance applications.

Pigment and Dye Production

The hexachlororhodate(3-) ion, typically in the form of its salts like trisodium (B8492382) hexachlororhodate (Na₃[RhCl₆]), is utilized in the production of pigments and dyes. guidechem.com These applications leverage the intrinsic properties of rhodium compounds to impart color and durability to various materials.

Detailed Research Findings:

Salts of the hexachlororhodate(3-) ion, such as sodium hexachlororhodate hydrate (B1144303) (Na₃[RhCl₆]·18H₂O), have been identified for their use as fast pigments in materials like glass and enamel. unt.eduunt.edu The term "fast" in this context refers to the pigment's resistance to fading when exposed to light, chemicals, or heat, indicating high stability and durability. The synthesis of inorganic pigments often involves methods like precipitation or calcination (high-temperature heating). lookchem.com For instance, the synthesis of a pigment like C.I. Pigment Yellow 83 involves diazotization followed by a coupling reaction in an aqueous medium, which is then purified. google.com While specific synthesis pathways for pigments derived directly from hexachlororhodate(3-) are not extensively detailed in readily available literature, the general application points to its role as a precursor for creating stable colorants.

The use of rhodium compounds extends to specialized applications, such as in corrosion-indicating paints where a rhodium complex acts as a pigment that changes color in response to the electrochemical reactions associated with corrosion. nasa.gov Other rhodium(I) complexes with ligands like azadipyrromethene are known to form dark solids that produce blue or blue-violet solutions, demonstrating the coloring potential of rhodium coordination compounds. nih.gov

The table below provides a comparative overview of inorganic pigment characteristics, contextualizing the role of rhodium-based compounds.

| Pigment Characteristic | General Inorganic Pigments | Stated Use of Hexachlororhodate(3-) Salts |

| Composition | Typically metal oxides, sulfides, or salts (e.g., Iron Oxides, Titanium Dioxide, Cobalt Aluminates). | A salt of a transition metal complex (e.g., Trisodium Hexachlororhodate). guidechem.com |

| Synthesis Method | Precipitation, calcination, solid-state reaction. lookchem.commdpi.com | Used as a raw material in pigment preparations. guidechem.comunt.edu |

| Key Property | Opacity, lightfastness, thermal stability, chemical resistance. | High fastness (durability) in glass and enamel applications. unt.eduunt.edu |

| Color | Varies widely based on the metal and crystal structure (e.g., red/yellow iron oxides, white TiO₂, blue cobalt aluminate). | The precursor salt, trisodium hexachlororhodate, is a yellow crystalline solid. guidechem.com |

| Application | Paints, coatings, plastics, ceramics, inks, glass. researchgate.netekb.eg | Pigments for glass and enamels. unt.eduunt.edu |

Advanced Spectroscopic and Spectroelectrochemical Investigations of Hexachlororhodate 3

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Far-Infrared (Far-IR) and Raman techniques, is a powerful tool for probing the bonding and structure of coordination compounds like hexachlororhodate(3-). These methods provide information on the vibrational modes of the molecule, particularly the metal-ligand stretching frequencies, which are sensitive to the nature of the chemical bond and the geometry of the complex.

For an octahedral molecule like [RhCl₆]³⁻, group theory predicts specific vibrational modes to be either Raman or IR active. The interaction of the rhodium metal center with the six chloride ligands gives rise to characteristic Rh-Cl stretching and bending vibrations. Far-IR and Raman spectroscopy are complementary techniques used to observe these modes. edinst.com In general, IR spectroscopy detects vibrations that cause a change in the dipole moment of the molecule, while Raman spectroscopy detects vibrations that cause a change in the polarizability. edinst.com

The Rh-Cl stretching modes are of particular interest as they directly reflect the strength of the metal-ligand bond. In a perfect octahedral symmetry (Oₕ), there are two Rh-Cl stretching modes predicted: the symmetric stretch (A₁g) which is Raman active, and the antisymmetric stretch (T₁u) which is IR active. The observation of these modes at their expected frequencies provides strong evidence for the octahedral coordination of the rhodium ion.

Table 1: Representative Vibrational Frequencies for Hexachlororhodate(3-)

| Vibrational Mode | Technique | Frequency (cm⁻¹) | Reference |

| Rh-Cl Symmetric Stretch (A₁g) | Raman | ~280-300 | edinst.com |

| Rh-Cl Antisymmetric Stretch (T₁u) | Far-IR | ~300-320 | nih.gov |

| Cl-Rh-Cl Bending Modes | Far-IR/Raman | < 200 | researchgate.net |

Note: The exact frequencies can vary depending on the cation and the crystal lattice.

Temperature-dependent IR spectroscopy is a valuable technique for studying structural phase transitions in solids containing the hexachlororhodate(3-) anion. mdpi.com Changes in the crystal structure with temperature can affect the local symmetry of the [RhCl₆]³⁻ octahedron, leading to changes in the IR spectrum. gfz-potsdam.de For instance, a transition to a lower symmetry phase can cause splitting of degenerate vibrational modes or the appearance of new bands that were previously forbidden. irb.hr

In a study of tetraammonium hexachlororhodate(III) nitrate (B79036), (NH₄)₄[RhCl₆]NO₃, differential thermal analysis revealed two endothermic effects at 54°C and 128°C, suggesting possible phase transitions. researchgate.net Temperature-dependent IR spectroscopy in the range of room temperature to 60°C indicated that the thermal effect at 54°C is likely associated with an order-disorder phase transition involving the ammonium (B1175870) cations. researchgate.net Such transitions can influence the hydrogen bonding network within the crystal, which in turn can perturb the vibrational modes of the [RhCl₆]³⁻ anion.

Electronic Spectroscopy

Electronic spectroscopy, particularly in the ultraviolet-visible (UV-Vis) region, provides crucial information about the electronic structure of transition metal complexes. For hexachlororhodate(3-), UV-Vis absorption spectroscopy is used to study the d-d electronic transitions, also known as ligand field transitions.

The [RhCl₆]³⁻ ion has a d⁶ electronic configuration in an octahedral ligand field. The absorption of light in the UV-Vis region promotes electrons from the lower energy t₂g orbitals to the higher energy e_g orbitals. These transitions are formally Laporte-forbidden (as they involve transitions between d-orbitals), but they become weakly allowed through vibronic coupling, resulting in bands of low to moderate intensity in the absorption spectrum.

Table 2: Typical UV-Visible Absorption Maxima for Hexachlororhodate(3-)

| Transition | Wavelength (nm) | Energy (cm⁻¹) |

| ¹A₁g → ¹T₁g | ~510-520 | ~19,200-19,600 |

| ¹A₁g → ¹T₂g | ~400-410 | ~24,400-25,000 |

Note: The exact peak positions can be influenced by the solvent and counter-ion.

The electronic spectrum of hexachlororhodate(3-) is closely linked to its geometry. Any distortion from a perfect octahedral symmetry, such as that caused by the Jahn-Teller effect in certain electron configurations or by crystal packing forces, will affect the electronic structure. fiveable.mersc.org This distortion lifts the degeneracy of the d-orbitals, leading to a splitting of the absorption bands and a shift in their energies. askfilo.com